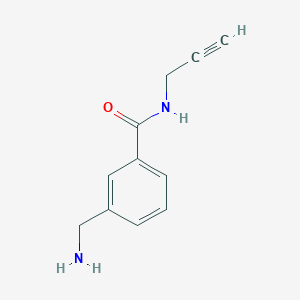

3-(aminomethyl)-N-prop-2-ynylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal and Organic Chemistry

The benzamide scaffold is a privileged structure in drug discovery and medicinal chemistry, forming the core of numerous therapeutic agents. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net Its prevalence is attributed to its metabolic stability and its capacity to form hydrogen bonds, which facilitates strong and specific interactions with biological targets. nih.gov Benzamide derivatives are known to exhibit a wide array of pharmacological activities, underscoring their versatility and importance in the development of new drugs. walshmedicalmedia.comwalshmedicalmedia.com

The structural simplicity of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. acs.org This has led to the development of benzamide-containing drugs for a multitude of therapeutic applications. nih.govnih.gov

Table 1: Pharmacological Activities of Benzamide Derivatives

| Pharmacological Activity | Examples of Therapeutic Areas |

|---|---|

| Antimicrobial | Infectious Diseases |

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammatory Disorders |

| Anticancer | Oncology |

| Cardiovascular | Heart-related conditions |

| Anticonvulsant | Epilepsy |

This table is illustrative and not exhaustive of all known activities.

Overview of Propargyl-Containing Moieties in Compound Design and Chemical Biology

The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, is a highly versatile and reactive moiety in organic synthesis. wikipedia.org Its presence in a molecule opens up a plethora of synthetic possibilities, making it a valuable building block for complex chemical structures. mdpi.comnih.gov In medicinal chemistry, the incorporation of a propargyl group can significantly influence the biological activity of a compound, and it is a key feature in several approved drugs. researchgate.netresearchgate.netnih.gov

The terminal alkyne of the propargyl group is of particular importance in the field of chemical biology, where it serves as a handle for "click chemistry" and bioorthogonal reactions. nih.govnih.govacs.org These reactions are characterized by their high specificity, efficiency, and biocompatibility, allowing for the labeling and tracking of biomolecules within living systems without interfering with native biological processes. nih.govacs.orgresearchgate.net This has revolutionized the study of biological systems at the molecular level. ed.ac.uk

Table 2: Applications of Propargyl-Containing Moieties

| Field | Application |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Medicinal Chemistry | Pharmacophore in therapeutic agents |

| Chemical Biology | Bioorthogonal labeling and imaging |

Scope and Research Imperatives for 3-(aminomethyl)-N-prop-2-ynylbenzamide

The chemical structure of this compound integrates two key functional components: the well-established benzamide scaffold and the synthetically versatile propargyl group. This unique combination suggests a number of promising avenues for future research. The synthesis of this compound would likely involve the amidation of 3-(aminomethyl)benzoic acid or its activated derivative with propargylamine (B41283). nih.govnanobioletters.comorganic-chemistry.orgorganic-chemistry.org

Given the diverse biological activities associated with benzamide derivatives, this compound could be investigated as a potential therapeutic agent in a variety of disease areas. The aminomethyl substituent at the 3-position of the benzene (B151609) ring provides an additional point for hydrogen bonding or further chemical modification.

Furthermore, the presence of the terminal alkyne in the N-propargyl group makes this compound a prime candidate for applications in chemical biology. It could be employed as a molecular probe to study biological targets through bioorthogonal ligation strategies. For instance, it could be designed to bind to a specific enzyme or receptor, and the propargyl group could then be used to attach a fluorescent tag or an affinity label for visualization and identification of the biological target.

Future research on this compound should therefore focus on:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain the pure compound, followed by comprehensive spectroscopic and analytical characterization.

Pharmacological Screening: Evaluation of the compound's biological activity across a range of assays to identify potential therapeutic applications.

Chemical Biology Applications: Exploration of its utility as a molecular probe in bioorthogonal chemistry for target identification and validation studies.

The dual functionality of this compound positions it as a molecule of significant interest at the intersection of medicinal chemistry and chemical biology, with the potential to contribute to both drug discovery and our fundamental understanding of biological processes.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(aminomethyl)-N-prop-2-ynylbenzamide |

InChI |

InChI=1S/C11H12N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h1,3-5,7H,6,8,12H2,(H,13,14) |

InChI Key |

VEDFHJICKSZISL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC(=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl N Prop 2 Ynylbenzamide and Its Chemical Analogs

Synthesis of the N-prop-2-ynylbenzamide Core

The central feature of the target molecule is the N-prop-2-ynylbenzamide scaffold. Its synthesis is most commonly achieved through standard amide bond formation reactions.

Amide Bond Formation via Acyl Chlorides and Propargylamine (B41283) (e.g., Schotten-Baumann Method)

The Schotten-Baumann reaction is a widely utilized and efficient method for the synthesis of amides from acyl chlorides and amines. In the context of N-prop-2-ynylbenzamide synthesis, this involves the reaction of a substituted benzoyl chloride with propargylamine in the presence of a base. The base, typically aqueous sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of propargylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This versatile method is compatible with a range of substituents on the benzoyl chloride, allowing for the synthesis of a variety of N-prop-2-ynylbenzamide analogs.

| Entry | Benzoyl Chloride | Amine | Base | Solvent | Conditions | Yield |

| 1 | 3-Cyanobenzoyl chloride | Propargylamine | Triethylamine | Dichloromethane | Room Temp, 12h | High |

| 2 | Benzoyl chloride | Propargylamine | Aq. NaOH | Biphasic | Room Temp, 2h | Good |

| 3 | 4-Nitrobenzoyl chloride | Propargylamine | Pyridine | Chloroform | 0°C to RT, 6h | Good |

Alternative Routes for N-prop-2-ynylbenzamide Synthesis

While the Schotten-Baumann method is robust, alternative coupling reagents developed for peptide synthesis offer milder conditions and can be advantageous for sensitive substrates. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitate the direct coupling of carboxylic acids with amines. mychemblog.comfishersci.co.ukcommonorganicchemistry.com

These methods proceed through the in-situ formation of a highly reactive activated ester of the benzoic acid derivative, which is then readily attacked by propargylamine to form the desired amide. mychemblog.com These reagents are particularly useful when the corresponding acyl chloride is unstable or difficult to prepare.

Regioselective Introduction of the Aminomethyl Moiety onto the Benzene (B151609) Ring

A critical step in the synthesis of 3-(aminomethyl)-N-prop-2-ynylbenzamide is the introduction of the aminomethyl group at the meta position of the benzene ring. This can be achieved through precursor functionalization or, in principle, by direct aminomethylation of the pre-formed amide.

Post-Amidation Aminomethylation Reactions

The direct introduction of an aminomethyl group onto the N-prop-2-ynylbenzamide ring after the amide bond has been formed is a more challenging approach. Standard electrophilic aromatic substitution reactions, such as Friedel-Crafts type aminomethylations, are often difficult to control regioselectively. The amide group is a meta-directing group, which would favor substitution at the 3- and 5-positions. However, these reactions can suffer from low yields and the formation of isomeric byproducts.

Advanced Synthetic Transformations and Diversification Strategies

The structure of this compound offers multiple handles for further chemical modification, allowing for the synthesis of a diverse library of analogs.

The primary amino group can be readily derivatized through acylation to form secondary amides, sulfonamides, or ureas. Reductive amination with aldehydes or ketones can yield secondary or tertiary amines.

The terminal alkyne is a particularly versatile functional group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form 1,2,3-triazoles. nih.govbeilstein-journals.orgbeilstein-journals.org Furthermore, the alkyne can undergo Sonogashira coupling with aryl or vinyl halides to introduce a wide range of substituents, thereby extending the molecular framework. researchgate.netnrochemistry.comorganic-chemistry.orgwikipedia.orgsemanticscholar.org

Finally, the aromatic ring itself can be further functionalized, although this may require careful consideration of the directing effects of the existing substituents.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications in Scaffold Derivatization

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is characterized by its mild reaction conditions, high functional group tolerance, and excellent yields, making it an ideal tool for the derivatization of complex molecules like this compound. beilstein-journals.org The terminal alkyne of this compound serves as a reactive handle for CuAAC, allowing for its conjugation with a wide variety of azide-containing molecules.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.orgjenabioscience.com The use of ligands can further accelerate the reaction and protect sensitive biomolecules from oxidative damage. jenabioscience.com The resulting triazole ring is a stable, aromatic linker that can mimic the properties of an amide bond. nih.gov

The versatility of the CuAAC reaction allows for the introduction of a diverse array of functionalities onto the this compound scaffold. This enables the synthesis of a library of compounds with varied physicochemical and biological properties. For instance, conjugation with fluorescent azides can be used for imaging applications, while attachment of bioactive molecules can lead to the development of novel therapeutic agents. The robust nature of the CuAAC reaction makes it a powerful tool for lead optimization and the development of chemical probes.

| Azide Reactant | Resulting Functionalization | Potential Application |

|---|---|---|

| Azido-PEG | Increased hydrophilicity | Improved drug delivery |

| Biotin-azide | Affinity tag | Biochemical pull-down assays |

| Fluorescein-azide | Fluorescent label | Cellular imaging |

| Azide-containing drug molecule | Hybrid molecule | Drug discovery |

Chemo- and Regioselective Modifications

The structure of this compound presents multiple reactive sites, making chemo- and regioselective modifications crucial for controlled derivatization. The key functional groups amenable to selective transformation are the primary aminomethyl group, the secondary amide, the aromatic ring, and the terminal alkyne.

The primary amine of the aminomethyl group is a potent nucleophile and can be selectively acylated, alkylated, or sulfonylated under appropriate conditions. For instance, selective acylation can be achieved using an activated ester or an acid chloride in the presence of a non-nucleophilic base at low temperatures to avoid competing reactions at the amide nitrogen.

The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents (the aminomethyl and the benzamide (B126) groups) will influence the position of the incoming electrophile. The amide group is a meta-director, while the aminomethyl group (or its protonated form) is also a meta-director. Therefore, electrophilic substitution is expected to occur predominantly at the 5-position of the benzene ring.

The secondary amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. More subtle modifications, such as N-alkylation, are challenging due to the reduced nucleophilicity of the amide nitrogen. However, specialized conditions can sometimes achieve this transformation.

The terminal alkyne, in addition to its utility in CuAAC reactions, can participate in other alkyne-specific transformations. For example, Sonogashira coupling with aryl or vinyl halides can introduce further carbon-carbon bonds. The Glaser coupling can be used to dimerize the alkyne-containing molecule. The choice of reaction conditions is critical to ensure that these transformations occur without affecting the other functional groups present in the molecule.

| Target Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Aminomethyl group | Acylation | Acetyl chloride, triethylamine | N-acylated derivative |

| Aromatic ring | Nitration | HNO₃, H₂SO₄ | 5-nitro derivative |

| Terminal alkyne | Sonogashira coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne derivative |

| Amide N-H | Alkylation | Alkyl halide, strong base (e.g., NaH) | N-alkylated amide |

Structural Modifications and Rational Design of 3 Aminomethyl N Prop 2 Ynylbenzamide Derivatives

Systematic Exploration of Substituent Effects on the Benzene (B151609) Ring System

The electronic properties of the benzene ring in 3-(aminomethyl)-N-prop-2-ynylbenzamide can be modulated by the introduction of various substituents, which in turn can influence the molecule's reactivity and interaction with biological targets. Substituents are generally classified as either activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. lumenlearning.comlibretexts.org

Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive. lumenlearning.com Examples include hydroxyl (-OH) and methyl (-CH3) groups. lumenlearning.com Conversely, deactivating groups withdraw electron density from the ring, reducing its reactivity. lumenlearning.com Examples of deactivating groups include nitro (-NO2) and carboxyl (-CO2H) groups. libretexts.org The position of substitution on the benzene ring—ortho, meta, or para—is also critical and is directed by the nature of the existing substituent. libretexts.org For instance, activating groups and halogens are typically ortho-, para-directing, while most deactivating groups are meta-directing. libretexts.org

The introduction of substituents not only affects the electron density but can also introduce steric hindrance, which may influence the molecule's conformation and its ability to bind to a target. A study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated that aromatic substituents can significantly affect the lipophilicity of the compounds, a key parameter in drug design. nih.gov

Table 1: Effects of Benzene Ring Substituents on Reactivity

| Substituent (R in C6H5R) | Relative Rate of Nitration | Classification | Directing Effect |

| -OH | 1,000 | Activating | Ortho, Para |

| -CH3 | 25 | Activating | Ortho, Para |

| -H | 1 | - | - |

| -Cl | 0.033 | Deactivating | Ortho, Para |

| -CO2Et | 0.0037 | Deactivating | Meta |

| -NO2 | 6 x 10⁻⁸ | Deactivating | Meta |

This table is based on data for the nitration of substituted benzenes and illustrates the general principles of substituent effects. lumenlearning.comlibretexts.org

Isosteric and Bioisosteric Replacements at the N-Prop-2-ynyl Amide Linkage

Isosteric and bioisosteric replacements of the amide bond are a common strategy in medicinal chemistry to improve physicochemical properties, metabolic stability, and potency. nih.gov Bioisosteres are functional groups that possess similar steric and electronic properties to the original group. nih.gov For the N-prop-2-ynyl amide linkage, various replacements can be considered.

Classical isosteres for the amide group include esters, thioamides, and selenoamides. nih.gov Thioamides, for instance, have a lower hydrogen bond acceptor capacity at the sulfur atom compared to the oxygen in an amide, but the N-H bond is more acidic and a better hydrogen bond donor. nih.gov Non-classical bioisosteres, such as triazoles, have also been successfully employed as amide bond mimics. nih.gov The triazole ring can maintain a similar planar geometry and distribution of hydrogen bond donors and acceptors. nih.gov

Table 2: Potential Bioisosteric Replacements for the Amide Linkage

| Original Group | Bioisosteric Replacement | Key Features |

| Amide (-CONH-) | Ester (-COO-) | Removes hydrogen bond donor capability. |

| Thioamide (-CSNH-) | Alters hydrogen bonding properties and increases lipophilicity. nih.gov | |

| Selenoamide (-CSeNH-) | Can engage in chalcogen bonding. nih.gov | |

| 1,2,3-Triazole | Acts as a rigid, planar linker and can participate in hydrogen bonding. nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the Benzamide (B126) Scaffold

The this compound scaffold can be incorporated into hybrid molecules to combine its structural features with those of other pharmacologically active moieties. This approach, known as molecular hybridization, aims to create new chemical entities with potentially improved or novel biological activities. For example, the prop-2-ynyl group is a versatile functional group that can participate in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to form triazole-linked hybrid molecules. researchgate.netresearchgate.net This synthetic strategy allows for the efficient connection of the benzamide core to a wide range of other molecular fragments.

Structure Activity Relationship Sar Investigations of 3 Aminomethyl N Prop 2 Ynylbenzamide Analogs

Identification of Key Structural Features Dictating Biological Activity

The biological activity of 3-(aminomethyl)-N-prop-2-ynylbenzamide analogs is likely dictated by the interplay of its three main structural components: the N-prop-2-ynyl group, the benzamide (B126) ring, and the aminomethyl linker.

The N-prop-2-ynyl Group: The terminal alkyne of the propargyl group is a critical pharmacophore in many known irreversible MAO inhibitors. This group can form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. Modifications to this group are generally detrimental to inhibitory activity. For instance, replacement of the propargyl group with a hydrogen atom, an ethyl group, or even other unsaturated moieties like an allyl group typically leads to a significant loss or complete abolishment of MAO inhibitory potency. nih.gov The carbon chain length and substitution at the alpha or terminal carbons of the propargyl group are also critical for activity. nih.gov

The Benzamide Ring: The substitution pattern on the benzamide ring is expected to play a significant role in modulating the potency and selectivity of these analogs. The electronic properties and steric bulk of substituents can influence the binding affinity of the molecule to its biological target. For many classes of enzyme inhibitors, electron-withdrawing groups on an aromatic ring can enhance potency. nih.gov The position of the aminomethyl-N-prop-2-ynylbenzamide side chain at the meta-position (position 3) of the benzamide ring is also a key determinant of its spatial orientation within a binding pocket.

The Aminomethyl Linker: The aminomethyl group serves as a flexible linker connecting the benzamide core to the N-propargyl moiety. This linker's flexibility can allow the molecule to adopt a favorable conformation for binding to a target enzyme. The use of a flexible linker like aminomethyl has been shown in other molecular scaffolds to enable optimal positioning of key interacting groups. nih.govnih.gov

Based on these general principles, a hypothetical SAR table for this compound analogs can be constructed to guide future drug design.

Table 1: Hypothesized Structure-Activity Relationship of this compound Analogs for MAO Inhibition

| Modification Site | Substituent/Modification | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| N-prop-2-ynyl Group | Replacement with Alkyl | Decrease | The propargyl group is crucial for the mechanism of irreversible inhibition. |

| Replacement with Allyl | Decrease | The specific electronic and steric properties of the alkyne are important. | |

| Benzamide Ring | Electron-withdrawing groups | Increase | May enhance binding affinity through favorable electronic interactions. nih.gov |

| Electron-donating groups | Decrease/Variable | May alter the electronic distribution and steric profile unfavorably. | |

| Bulky substituents | Decrease/Variable | Steric hindrance could prevent optimal binding. | |

| Aminomethyl Linker | Increased chain length | Variable | Could alter the distance and orientation between the benzamide and propargyl moieties. |

| Introduction of rigidity | Decrease/Variable | May restrict the molecule from adopting the necessary conformation for binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound analogs, QSAR studies would be invaluable for optimizing their design as potential enzyme inhibitors.

A typical QSAR study involves calculating a set of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals radii), and hydrophobic (e.g., partition coefficient, logP). Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition).

For instance, a QSAR model for a series of benzamide derivatives might take the form of the following equation:

log(1/IC50) = c1σ + c2MR + c3*logP + C

Where:

log(1/IC50) is the biological activity.

σ represents the electronic effect of a substituent on the benzamide ring.

MR is the molar refractivity, a measure of steric bulk.

logP is the logarithm of the partition coefficient, indicating hydrophobicity.

c1, c2, c3, and C are constants determined by the regression analysis.

Such a model could reveal, for example, that electron-withdrawing substituents and a certain degree of hydrophobicity are beneficial for activity, while bulky substituents are detrimental. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) could provide further insights by creating a 3D map of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. This information would be instrumental in designing new analogs with enhanced potency.

Conformational Analysis and Stereochemical Implications for Potency

The three-dimensional conformation of this compound and its analogs is crucial for their interaction with a biological target. Conformational analysis aims to identify the low-energy, stable conformations that the molecule is likely to adopt. This can be achieved through computational methods such as molecular mechanics or quantum mechanics calculations.

The flexibility of the aminomethyl linker allows for multiple rotational possibilities (dihedral angles) between the benzamide ring and the N-propargyl group. The preferred conformation will be the one that minimizes steric clashes and maximizes favorable intramolecular interactions. The interaction with a protein's binding site will then select for a specific "bioactive" conformation. Molecular modeling studies, such as docking simulations, can predict how different conformations of these analogs might fit into the active site of an enzyme like MAO.

Stereochemistry can also have a profound impact on biological activity. If a chiral center is introduced into the molecule, for example, by substitution on the aminomethyl linker, the resulting enantiomers may exhibit different potencies. This is because the binding sites of enzymes are chiral, and one enantiomer may fit much better than the other. Therefore, the synthesis and biological evaluation of individual enantiomers would be a critical step in the advanced development of any promising analog in this series.

Computational Chemistry and Cheminformatics Approaches

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.comdergipark.org.tr This approach can be broadly categorized into ligand-based and structure-based methods, both of which are instrumental in the virtual screening of compound libraries to identify new potential hits. mdpi.com

In scenarios where the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified, ligand-based pharmacophore modeling becomes an invaluable tool. nih.gov This method involves the superposition of a set of active molecules to identify common chemical features that are essential for their biological activity. For a molecule like "3-(aminomethyl)-N-prop-2-ynylbenzamide," these features would likely include hydrogen bond donors (from the aminomethyl and amide groups), hydrogen bond acceptors (from the amide carbonyl), aromatic regions (the benzene (B151609) ring), and hydrophobic features (the propargyl group).

The generation of a ligand-based pharmacophore model for "this compound" and its analogs would typically involve the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active ligand to ensure that the bioactive conformation is likely included.

Feature Identification: Defining the key pharmacophoric features for each molecule.

Model Generation: Aligning the molecules and identifying a common 3D arrangement of pharmacophoric features that is present in all active compounds.

Validation: The generated model is then validated using a test set of known active and inactive compounds to assess its ability to discriminate between them. A statistically robust model will have a high enrichment factor, meaning it can effectively prioritize active molecules from a large database.

| Pharmacophoric Feature | Potential Role in Binding | Contributing Moiety |

| Hydrogen Bond Donor | Interaction with polar residues in the active site | Aminomethyl group, Amide N-H |

| Hydrogen Bond Acceptor | Interaction with polar residues in the active site | Amide C=O |

| Aromatic Ring | π-π stacking or hydrophobic interactions | Benzene ring |

| Hydrophobic Group | Van der Waals interactions | Prop-2-ynyl group |

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be generated. nih.gov This approach directly utilizes the information from the target's binding site to define the key interaction points. The process involves identifying the key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with a bound ligand.

For "this compound," if its target were known and structurally characterized, a structure-based pharmacophore model would be created by mapping the complementary features of the binding site. For instance, a hydrogen bond-donating residue in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore model. This method offers the advantage of being based on the actual binding environment and can guide the design of novel ligands with improved complementarity to the target.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Pharmacophore models serve as powerful 3D queries for these searches. The process involves:

Database Preparation: A large database of chemical compounds, such as the ZINC database or Enamine REAL library, is prepared by generating 3D conformations for each molecule. mdpi.comnih.gov

Pharmacophore-Based Filtering: The generated pharmacophore model is used to rapidly screen the database, retaining only those molecules that can match the pharmacophoric features in a low-energy conformation.

Hit Selection and Refinement: The initial hits from the pharmacophore screen are often subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and subsequent analysis using more computationally intensive methods like molecular docking. abap.co.in

This hierarchical approach allows for the efficient screening of billions of molecules, significantly reducing the time and cost associated with identifying novel lead compounds. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule, such as "this compound," within the active site of a target protein.

Once a docking simulation is performed, the resulting ligand-protein complex can be analyzed in detail to understand the key interactions that stabilize the binding. This analysis involves identifying:

Hydrogen Bonds: The specific amino acid residues that act as hydrogen bond donors or acceptors with the ligand.

Hydrophobic Interactions: The nonpolar residues that interact with the hydrophobic parts of the ligand.

Aromatic Interactions: π-π stacking or π-cation interactions between the ligand's aromatic rings and the protein's aromatic residues.

Electrostatic Interactions: Salt bridges or other electrostatic interactions between charged groups on the ligand and protein.

"Hotspot mapping" is a technique used to identify regions within the binding site that are energetically favorable for specific types of interactions. By identifying these hotspots, medicinal chemists can rationally design modifications to "this compound" to enhance its binding affinity and selectivity.

A crucial component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity of a given ligand pose. mdpi.com Scoring functions can be based on force fields, empirical data, or knowledge-based potentials. They are used to rank the different binding poses of a single ligand and to compare the predicted binding affinities of different ligands.

The accuracy of binding pose prediction is critical for understanding the structure-activity relationship (SAR) of a series of compounds. nih.gov For "this compound," accurate prediction of its binding pose would allow for a detailed understanding of how its different functional groups contribute to binding, thereby guiding future optimization efforts.

| Computational Tool | Application | Exemplary Finding for a Benzamide (B126) Analog |

| Autodock | Molecular Docking | Prediction of binding pose and estimation of free energy of binding. nih.gov |

| Glide | Molecular Docking | High-throughput virtual screening and accurate binding pose prediction. mdpi.com |

| Discovery Studio | Pharmacophore Modeling | Generation and validation of 3D pharmacophore models. |

| MOE (Molecular Operating Environment) | Integrated Drug Discovery Suite | Combines pharmacophore modeling, docking, and other computational tools. |

The integration of these computational approaches provides a powerful framework for the investigation of "this compound." By leveraging pharmacophore modeling, virtual screening, and molecular docking, researchers can gain valuable insights into its potential biological targets, predict its binding interactions, and guide the design of novel and more potent analogs.

Molecular Dynamics Simulations for Ligand-Target Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For benzamide derivatives, MD simulations are instrumental in understanding how these molecules interact with and bind to biological targets such as enzymes. nih.gov These simulations can provide detailed insights into the conformational changes that occur in both the ligand (the benzamide derivative) and the target protein upon binding.

In a typical MD simulation study of a benzamide derivative as a potential enzyme inhibitor, the initial step involves docking the ligand into the active site of the target protein to predict its most likely binding pose. nih.gov Following this, the entire ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their subsequent movements over a specific period, often ranging from nanoseconds to microseconds. nih.gov

The resulting trajectory provides a dynamic picture of the binding event, revealing key information such as the stability of the ligand in the binding pocket, the specific amino acid residues involved in the interaction, and the conformational flexibility of the ligand and protein. This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Table 1: Representative Data from Molecular Dynamics Simulations of Benzamide Derivatives with a Target Protein

| Simulation Parameter | Representative Value/Observation | Significance |

| Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates the stability of the ligand in the binding pocket over the simulation time. |

| Hydrogen Bond Occupancy | 85% with Asp89 | Highlights a critical and stable interaction with a key amino acid residue. |

| Binding Free Energy (MM-GBSA) | -45.5 kcal/mol | Estimates the strength of the ligand-target interaction. |

| Conformational Changes | Hinge region of the protein shows a 15° flexion. | Reveals allosteric effects where binding at one site influences another part of the protein. elifesciences.org |

Note: The data in this table is illustrative for benzamide derivatives and not specific to this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. bohrium.com These methods provide a detailed understanding of a molecule's electronic structure, which in turn governs its reactivity and interactions. bohrium.comsci-hub.se For benzamide derivatives, DFT calculations can be used to determine a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. acs.orgnih.gov

One of the key applications of quantum chemical calculations in this context is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. sci-hub.se

These calculations can also be used to predict the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack, providing insights into its metabolic fate and potential for covalent interactions with biological targets. nih.gov Furthermore, quantum chemical methods can be used to calculate properties such as dipole moment and polarizability, which influence a molecule's solubility and its ability to cross biological membranes. sci-hub.se

Table 2: Representative Data from Quantum Chemical Calculations on a Benzamide Derivative

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the molecule's electron-donating capacity. |

| LUMO Energy | -1.8 eV | Indicates the molecule's electron-accepting capacity. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and stability of the molecule. sci-hub.se |

| Mulliken Atomic Charges | N (amide): -0.52, C (carbonyl): +0.48 | Predicts the partial charges on individual atoms, highlighting sites for potential intermolecular interactions. |

| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen | Identifies regions of the molecule that are attractive to positively charged species. |

Note: The data in this table is illustrative for a generic benzamide derivative and not specific to this compound.

Investigation of Biological Targets and Mechanistic Elucidation Studies

Target Identification Strategies for 3-(aminomethyl)-N-prop-2-ynylbenzamide and its Derivatives

Identifying the specific biological molecules with which this compound and its derivatives interact is a critical first step in understanding their pharmacological effects. Researchers employ a combination of computational and experimental strategies to pinpoint these targets.

In Silico Approaches : Computational methods are fundamental in predicting potential biological targets. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are used to explore the structural features of benzamide (B126) series molecules. mdpi.com These models help in understanding the relationship between the chemical structure of the derivatives and their biological activity. mdpi.com Furthermore, receptor-based analyses like molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes of these compounds with their target receptors. mdpi.com For instance, molecular docking can predict the binding affinity and interaction patterns of ligands with a target receptor, with more negative binding energy values indicating a more spontaneous and favorable interaction. physchemres.org

Experimental Validation : Following computational predictions, experimental methods are used for validation. A proteomic approach was successfully used to identify the cellular targets of bengamides, a class of natural products containing a benzamide-like core, as human methionine aminopeptidases (HsMetAP1 and HsMetAP2). nih.gov Such experimental techniques are crucial for confirming the computationally predicted targets and elucidating the real-world biological activity of the compounds.

Enzyme Inhibition Profiling

The benzamide scaffold is a common feature in many enzyme inhibitors. Consequently, derivatives of this compound have been investigated for their potential to inhibit a variety of enzymes.

Histone Deacetylases (HDACs) : The benzamide group is a known zinc-binding group in many histone deacetylase inhibitors. frontiersin.org Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which are structurally related to the subject compound, have been identified as potent leads for HDAC6 inhibitors, showing unexpected selectivity over other HDAC subtypes. nih.gov A novel series of N-(2-aminophenyl)-benzamide inhibitors demonstrated high potency and selectivity for Class I HDACs, particularly HDAC3. drugbank.com For example, one compound, 15k, showed IC50 values of 80 nM, 110 nM, and 6 nM against HDAC1, HDAC2, and HDAC3-NCoR2, respectively, while having weak activity against other HDAC isoforms. drugbank.com Another derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, also showed Class I selectivity with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org

MERS-CoV 3CLpro : The 3C-like protease (3CLpro) is a crucial enzyme for coronavirus replication, making it an attractive therapeutic target. nih.gov A series of optimized dipeptidyl 3CLpro inhibitors have been developed that block the replication of MERS-CoV and SARS-CoV-2. nih.gov While not all are benzamide derivatives, the development of small-molecule inhibitors for this target is an active area of research. One potent compound, 6j, exhibited an EC50 value of 0.04 μM against MERS-CoV in cell-based assays. nih.gov Another study reported on two potent 3CLpro inhibitors, 5d and 11d, which demonstrated broad-spectrum activity against both SARS-CoV-2 and MERS-CoV in animal models. nih.gov

Akt2 : Akt (Protein kinase B) is a serine/threonine protein kinase involved in cell survival and proliferation, and its dysregulation is linked to cancer. scirp.org While many inhibitors target the entire Akt family, some show selectivity. CCT128930 is a potent, ATP-competitive inhibitor of Akt2 with an IC50 of 6 nM, demonstrating 28-fold greater selectivity for Akt2 over the related PKA kinase. selleckchem.com Other pan-Akt inhibitors with activity against Akt2 include Afuresertib (Ki of 2 nM) and Ipatasertib (IC50 of 18 nM). selleckchem.com The development of cell-penetrant peptide ligands has also been explored to target the phosphorylated, active form of Akt2, functioning as allosteric inhibitors. nih.gov

Methionine Aminopeptidase 1 (MetAP1) : Methionine aminopeptidases (MetAPs) are essential enzymes that cleave N-terminal methionine from new proteins. nih.gov The natural products, bengamides, which possess a benzamide moiety, were found to inhibit both human MetAP isozymes (HsMetAP1 and HsMetAP2) with similar potencies. nih.gov Structural analysis of bengamide derivatives in complex with human MetAP1 has provided a basis for designing new inhibitors with improved potency and selectivity. nih.gov

Chymase : Chymase is a serine protease found in mast cells that is involved in the local renin-angiotensin system by generating angiotensin II. nih.gov It represents a therapeutic target for cardiovascular diseases. nih.gov While many different chemical scaffolds have been investigated as chymase inhibitors, a series of β-carboxamido-phosphonic acids, which contain a carboxamide group similar to benzamides, were identified as potent inhibitors of human mast cell chymase. brandeis.edu For example, the (E)-styryl derivative 6g had an IC50 value of 3.5 nM. brandeis.edu

| Enzyme Target | Inhibitor Class/Compound | Inhibition Data (IC50/EC50/Ki) | Selectivity Notes |

|---|---|---|---|

| HDAC3-NCoR2 | N-(2-aminophenyl)-benzamide 15k | IC50 = 6 nM | Highly selective for Class I HDACs |

| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | IC50 = 95.2 nM | Class I selective |

| MERS-CoV 3CLpro | Compound 6j | EC50 = 0.04 µM | Potent antiviral activity in cell culture |

| Akt2 | CCT128930 | IC50 = 6 nM | 28-fold selective over PKA |

| Akt2 | Afuresertib (GSK2110183) | Ki = 2 nM | Potent inhibitor of all Akt isoforms |

| Human Chymase | (E)-styryl derivative 6g | IC50 = 3.5 nM | Selective vs. eight other serine proteases |

Receptor Modulation Studies and Ligand-Receptor Interaction Mapping

Benzamide derivatives are known to modulate the function of various receptors, often acting as allosteric modulators. Understanding the precise interactions between these ligands and their receptor binding sites is key to designing more effective and selective compounds.

Metabotropic Glutamate Receptor 5 (mGluR5) : Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5, which is a promising target for antidepressants. mdpi.com Molecular docking studies show these molecules bind at an allosteric site (Site 1), stabilized by a combination of hydrophobic interactions with residues like Pro655 and Trp945, hydrogen bonds with residues such as Ser969 and Tyr659, and π–π stacking interactions. mdpi.com

Dopamine (B1211576) D4 Receptor : Substituted benzamides (SBAs) have been used to probe the structure of the D4 dopamine receptor. Studies on a mutant receptor (D4-T7.39A) revealed that polar substituents on the benzamide ring indirectly mediate interactions. nih.gov Docking models suggest that interactions with transmembrane helices TM5 and TM6 constrain the position of the SBA ring, leading to steric crowding between parts of the ligand and the receptor, which is mitigated by the mutation. nih.gov

Peripheral Benzodiazepine Receptor (PBR) : A synthetic-computational approach has been used to map the binding site of PBR for carboxamide derivatives. acs.org QSAR models indicate that size and shape descriptors, which account for short-range contributions, are effective in rationalizing binding affinity variations. acs.org Computational methods like CoMFA and CoMSIA, which consider electrostatic contributions, also perform well in modeling these ligand-receptor interactions. acs.org

Cellular Pathway Analysis and Downstream Signaling Investigations

Beyond direct target engagement, it is crucial to understand how compounds like this compound affect broader cellular pathways and downstream signaling cascades.

Chemotherapy Resistance and Efflux Pump Inhibition : A novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by selectively inhibiting the ABCG2 transporter, an ATP-binding cassette (ABC) transporter that causes multidrug resistance. mdpi.com By inhibiting the efflux function of ABCG2, VKNG-2 prevents the removal of drugs like mitoxantrone (B413) and SN-38 from cancer cells. mdpi.com This inhibitory action was also associated with a decrease in the expression of PI3K and Akt, suggesting an impact on this critical cell survival pathway. mdpi.com

Cell Cycle Arrest and Apoptosis : Certain benzamide derivatives that act as HDAC inhibitors have been shown to influence cell cycle progression and induce programmed cell death (apoptosis). The compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide induced G2/M phase arrest and apoptosis in HepG2 liver cancer cells. frontiersin.org This was confirmed by the observation of increased levels of cleaved caspase 3 and 9, key executioners of apoptosis, and phosphorylation of the cell cycle regulator cdc2. frontiersin.org Similarly, the HDAC inhibitor N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide was found to augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. nih.gov This radiosensitization effect was linked to an increase in the expression of the pro-apoptotic protein Bim. nih.gov

Allosteric Modulation of Kinase Activity : The development of peptide-based macrocycles designed to target the active, phosphorylated form of Akt2 (pAkt2) demonstrates a sophisticated approach to pathway modulation. nih.gov By binding to a site near the activating phosphorylation site (Ser474), these ligands can function as allosteric inhibitors, modulating the kinase activity of pAkt2 and thereby affecting downstream signaling. nih.gov

Advanced Research Applications and Future Perspectives

Integration with High-Throughput Screening and Lead Optimization Pipelines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries against biological targets. nih.gov The unique structure of 3-(aminomethyl)-N-prop-2-ynylbenzamide makes it a candidate for inclusion in such libraries. Its integration into HTS campaigns could be aimed at identifying novel inhibitors or modulators of various enzyme classes. For instance, the propargyl group can act as a warhead for covalent inhibition, a feature that can be screened for in specialized HTS assays.

Following a successful HS campaign that identifies this compound as a "hit," the subsequent lead optimization phase is critical. scienceopen.com This process involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For this particular benzamide (B126), a lead optimization strategy could involve the exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the phenyl ring or altering the aminomethyl side chain. nih.gov The goal is to enhance the desired biological activity while minimizing off-target effects. scienceopen.com

A hypothetical lead optimization pipeline for this compound could involve the synthesis and evaluation of a series of analogs, as outlined in the table below.

| Analog | Modification | Rationale for Modification | Desired Outcome |

| 1a | Substitution on the phenyl ring | To explore electronic and steric effects on target binding | Improved potency and selectivity |

| 1b | N-alkylation of the aminomethyl group | To modulate basicity and potential for hydrogen bonding | Enhanced cell permeability and target engagement |

| 1c | Replacement of the propargyl group | To investigate the necessity of the covalent warhead | Understanding the mechanism of action and reducing potential reactivity |

| 1d | Isosteric replacement of the benzamide core | To improve physicochemical properties and patentability | Better oral bioavailability and novel intellectual property |

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. The development of potent and selective chemical probes is essential for target validation and understanding disease biology. The inherent reactivity of the propargyl group in this compound makes it an attractive starting point for the design of covalent chemical probes.

By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the benzamide scaffold, researchers can create powerful tools for activity-based protein profiling (ABPP). These probes can be used to identify the protein targets of this compound within a complex biological system, such as a cell lysate or even in living cells. This information is invaluable for elucidating the compound's mechanism of action and identifying potential off-targets.

Exploration of Novel Therapeutic Areas and Target Classes

The benzamide scaffold is present in a wide range of approved drugs with diverse therapeutic applications. While the specific therapeutic potential of this compound is yet to be fully elucidated, its structural features suggest several avenues for exploration. For instance, related benzamide-containing compounds have been investigated as inhibitors of microRNA-21 (miR-21), an oncogenic microRNA. nih.gov This suggests that this compound and its derivatives could be evaluated for their potential as anti-cancer agents. nih.gov

Furthermore, the exploration of novel target classes is a key driver of innovation in drug discovery. The unique chemical properties of this compound may enable it to interact with targets that are considered "undruggable" by conventional small molecules. For example, its ability to form covalent bonds could be harnessed to target proteins that lack deep binding pockets.

Development of Predictive Models for Compound Efficacy and Selectivity

As the volume of data generated in drug discovery programs continues to grow, so does the importance of computational and predictive modeling. nih.gov For a compound like this compound, the development of predictive models for its efficacy and selectivity would be a significant advancement. These models can be built using a variety of machine learning algorithms and trained on data from HTS, lead optimization studies, and other experimental assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.